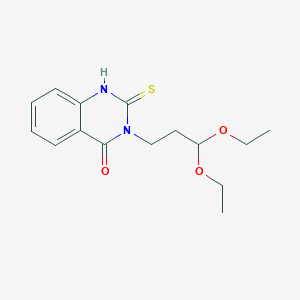

3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-3-19-13(20-4-2)9-10-17-14(18)11-7-5-6-8-12(11)16-15(17)21/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFPBCXJNLCYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCN1C(=O)C2=CC=CC=C2NC1=S)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzamide with 3,3-diethoxypropyl isothiocyanate under controlled conditions to form the desired quinazolinone structure. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Various substituted quinazolinones depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Quinazolinones have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazolinones can inhibit various cancer cell lines through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, compounds structurally related to 3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one have shown promising results in targeting specific cancer pathways, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The antimicrobial efficacy of quinazolinones has been documented in several studies. The presence of the sulfanylidene group in this compound enhances its interaction with microbial enzymes, potentially leading to inhibition of bacterial growth. Research suggests that modifications to the quinazolinone structure can improve potency against resistant strains of bacteria .

Anti-inflammatory Effects

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases. Studies have shown that certain quinazolinones can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Synthesis via Annulation Reactions

The synthesis of this compound can be achieved through various annulation reactions involving o-amino benzamides and thiols. This method is notable for being transition-metal-free and exhibiting good functional group tolerance, which is advantageous for synthesizing complex structures efficiently .

One-Pot Reactions

Recent advancements in synthetic methodologies highlight the use of one-pot reactions to create quinazolinone derivatives. This approach simplifies the synthesis process by combining multiple reaction steps into a single procedure, thus reducing time and resource consumption while maintaining high yields .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfanylidene group may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Additionally, the diethoxypropyl group could influence the compound’s solubility and bioavailability, enhancing its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

3-(3-Morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

- Structure : Replaces the diethoxypropyl group with a morpholinylpropyl chain.

- Key Differences: The morpholine ring introduces a polar, heterocyclic amine, enhancing solubility in polar solvents compared to the diethoxy group.

3-(2-Hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

- Structure : Features a hydroxyethyl group at the 3-position.

- Key Differences :

6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one

- Structure : Contains an imidazole ring and a chlorine atom at the 6-position.

- Key Differences :

3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

- Structure: Shares an ethoxypropyl chain but is a dihydroquinazolinone (partially saturated core).

- Key Differences: Saturation of the quinazolinone ring reduces aromaticity, altering electronic properties and reactivity. Molecular formula = C₁₄H₁₈N₂O₂S, molecular weight = 278.37 g/mol .

Substituent Variations at the 2-Position and Core Modifications

3-[3-(1H-Pyrazol-5-yl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

- Structure : Incorporates a pyrazole-phenyl group at the 3-position.

- No physicochemical data available, but structural complexity suggests higher molecular weight (~350–400 g/mol) .

3-(3-Prop-2-ynoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one

- Structure : Contains a propargyloxy phenyl group.

- Aromatic substitution pattern may influence π-stacking interactions .

Physicochemical and Functional Group Analysis

Biological Activity

The compound 3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one is part of the quinazolinone family, which has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, reviewing relevant studies and findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods including one-pot reactions involving o-amino benzamides and thiols, which have been shown to yield high functional group tolerance and efficiency in creating quinazolinone derivatives .

Antibacterial Activity

Quinazolinone derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds within this class exhibit selective activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). For instance, some derivatives have shown synergistic effects when combined with β-lactam antibiotics, enhancing their efficacy against resistant strains .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound Name | MIC (μg/mL) | Target Bacteria | Synergistic Partner |

|---|---|---|---|

| This compound | TBD | MRSA | Piperacillin-tazobactam |

| Compound 73 | ≤ 64 | MRSA | Piperacillin-tazobactam |

| QNZ 4 | TBD | E. coli K1 | Silver Nanoparticles |

| QNZ 6 | TBD | S. pyogenes | Silver Nanoparticles |

Note: TBD = To Be Determined

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. In vitro assays demonstrated that several analogs exhibit significant cytotoxicity against a variety of cancer cell lines including HT29 (colon), U87 (glioblastoma), and MCF-7 (breast). Notably, some compounds displayed sub-micromolar potency, indicating their potential as therapeutic agents in cancer treatment .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various quinazolinone derivatives on multiple cancer cell lines. The results are summarized below:

Table 2: Cytotoxicity of Quinazolinone Derivatives

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | <0.05 | HT29 |

| 2-(4-hydroxystyryl)quinazolin-4(3H)-one | TBD | U87 |

| 2-(3-methoxystyryl)quinazolin-4(3H)-one | TBD | MCF-7 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism underlying the biological activities of quinazolinones often involves interaction with specific cellular targets. For instance, some compounds bind to allosteric sites on penicillin-binding proteins (PBPs), leading to enhanced activity of β-lactam antibiotics against resistant bacterial strains . In cancer cells, quinazolinones may disrupt tubulin polymerization, a critical process for cell division and growth .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one?

The compound can be synthesized via cyclocondensation of thiourea derivatives with carbonyl-containing intermediates. For example, analogous quinazolinones are prepared by reacting substituted benzaldehydes with thiourea under acidic conditions, followed by alkylation or substitution at the 3-position . Key steps include controlling reaction temperature (70–100°C) and using catalysts like sodium hydroxide or acetic acid. The diethoxypropyl side chain may be introduced via nucleophilic substitution or Grignard reactions, requiring anhydrous conditions to avoid hydrolysis .

Q. Which spectroscopic techniques are critical for confirming the sulfanylidene moiety and structural integrity of this compound?

- NMR : The thione (C=S) group influences chemical shifts in H NMR (e.g., deshielding of adjacent protons) and C NMR (C=S resonance ~160–180 ppm) .

- IR : A strong absorption band near 1200–1250 cm corresponds to the C=S stretch .

- X-ray crystallography : Used to resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) and confirm the diethoxypropyl substituent’s conformation .

Q. What are the stability and storage requirements for this compound?

The sulfanylidene group is sensitive to oxidation and moisture. Storage at -20°C under inert gas (e.g., argon) in amber vials is recommended. Purity should be monitored via HPLC, as degradation products (e.g., disulfides or oxidized quinazolinones) may form over time .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis yields for this compound, particularly in reactions involving thiourea intermediates?

Yield optimization strategies include:

- Stepwise purification : Isolate intermediates (e.g., thiourea derivatives) before proceeding to cyclization.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions .

- Catalytic additives : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction homogeneity . Contradictory yield data in literature often arise from variations in stoichiometry or reaction time; systematic Design of Experiments (DoE) approaches are recommended to identify optimal conditions .

Q. How should discrepancies in reported biological activity data for sulfanylidene-containing quinazolinones be addressed?

Contradictory results (e.g., antimicrobial vs. inactive outcomes) may stem from:

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .

- Compound purity : Verify purity (>95% by HPLC) to exclude confounding effects from impurities .

- Structural analogs : Compare activity with derivatives (e.g., Altanserin, a 2-sulfanylidene quinazolinone with serotonin receptor affinity) to identify pharmacophores .

Q. What computational strategies predict the interaction of this compound with biological targets like enzymes or receptors?

- Molecular docking : Use software (e.g., AutoDock Vina) to model binding to targets such as kinases or GPCRs, focusing on the sulfanylidene group’s hydrogen-bonding potential .

- QSAR studies : Correlate electronic properties (e.g., HOMO/LUMO energies) of the diethoxypropyl side chain with activity data from analogs .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize candidates for synthesis .

Q. What experimental approaches elucidate the reaction mechanism of the diethoxypropyl group’s introduction?

- Isotopic labeling : Use O-labeled ethanol to trace the origin of oxygen in the diethoxy moiety .

- Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-determining steps .

- DFT calculations : Model transition states to predict regioselectivity in alkylation reactions .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.